Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
Description
Structural Significance and Classification
Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- features a distinctive molecular structure that contributes to its unique chemical and physical properties. The compound consists of a long hydrocarbon chain (octadecanoyl/stearoyl group) connected to a highly hydroxylated amine component through an amide bond.
The structural components of this molecule can be broken down as follows:
- A hydrophobic tail consisting of an 18-carbon chain derived from stearic acid
- An amide linkage (-CONH-) that serves as a connecting bridge
- A hydrophilic head group containing three hydroxyl groups attached to a quaternary carbon
This amphiphilic structure, featuring both hydrophobic and hydrophilic regions, is significant as it potentially enables interactions with both lipid membranes and aqueous environments. The presence of multiple hydroxyl groups in the head region can facilitate hydrogen bonding and increase water solubility compared to simple fatty amides like stearamide.
The compound belongs to the class of N-acyl amides, which are characterized by a fatty acyl group linked to a primary amine metabolite through an amide bond. The specific structural features of this compound—namely the tris(hydroxymethyl) substitution pattern on the nitrogen—differentiate it from more commonly studied N-acyl amides such as N-acyl glycines or N-acyl ethanolamines.
Chemical Identity and Registration
Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- is registered in various chemical databases with the following identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 68400-57-7 |
| Molecular Formula | C22H45NO4 |
| Molecular Weight | 387.6 g/mol |
| PubChem CID | 110194 |
| DTXSID | DTXSID8071510 |
| EINECS | 270-047-1 |
| InChI Key | LQRFVSAFANRBHO-UHFFFAOYSA-N |
The chemical structure can be represented using the following notations:
- SMILES: OCC(CO)(CO)NC(CCCCCCCCCCCCCCCCC)=O
- InChI: InChI=1S/C22H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(27)23-22(18-24,19-25)20-26/h24-26H,2-20H2,1H3,(H,23,27)
Physical properties of the compound include:
- Melting Point: 116-119°C
- Solubility: Very slightly soluble in chloroform and dimethyl sulfoxide; slightly soluble in heated methanol
The compound has been identified in environmental studies, as indicated by its inclusion in chemical databases and environmental monitoring programs, where it was categorized with an identification evidence level of 4 (lowest confidence).
Position within Chemical Taxonomy
Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- occupies a specific position within the hierarchical chemical taxonomy of organic compounds. Understanding its taxonomic classification helps contextualize its relationship to other chemical entities and potential functional roles.
Within the broader chemical hierarchy, this compound can be classified as:
- Organic compounds
- Organic acids and derivatives
- Carboxylic acids and derivatives
- Fatty amides
- N-acyl amides
- N-acyl amides with hydroxylated substituents
N-acyl amides represent a diverse group of compounds characterized by a fatty acyl group linked to a primary amine metabolite through an amide bond. The chemical taxonomy of N-acyl amides includes several categories:
- Amino acid conjugates (e.g., N-acyl glycines)
- Neurotransmitter conjugates
- Ethanolamine conjugates
- Taurine conjugates
Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- represents a unique subcategory of N-acyl amides where the amine component contains multiple hydroxyl groups. This structural feature distinguishes it from more common N-acyl amides like N-stearoyl glycine or octadecanamide (stearamide), which are more extensively studied in biological contexts.
The parent compound octadecanamide is classified as a carboximidic acid in some taxonomic systems and considered a fatty amide or secondary metabolite in human metabolomics databases. The addition of the tris(hydroxymethyl) group to create Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- results in a more complex compound that likely exhibits different physicochemical properties and potentially different biological activities compared to the parent compound.
Properties
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(27)23-22(18-24,19-25)20-26/h24-26H,2-20H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRFVSAFANRBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8071510 | |
| Record name | Octadecanamide, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8071510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68400-57-7 | |
| Record name | N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68400-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068400577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanamide, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanamide, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8071510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]stearamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of N,N-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amine as a reactant . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-, a chemical compound with the molecular formula C22H45NO4 and a molecular weight of 387.606 g/mol, has a wide array of applications in scientific research and industry. It is also known under other names, such as N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide .
Scientific Research Applications
- Chemistry Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- is used as a reactant in the synthesis of complex organic molecules and polymers.
- Biology It is investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
- Medicine This compound is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Research indicates it may protect neuronal cells from oxidative stress and apoptosis, enhancing cell viability under stress conditions.
- Industry It is utilized in the production of surfactants, lubricants, and emulsifiers.
Detailed Applications
The applications of Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- are broad and can be further detailed as follows:
- Pharmaceutical Development It has potential use as an anti-inflammatory drug or neuroprotective agent.
- Biochemical Probes It is investigated for its utility in studying lipid interactions in biological membranes.
- Cosmetic Industry Its emollient properties make it suitable for use in skin care formulations.
- **Gene Delivery It is used as a reactant in gene delivery using tripodal cationic .
Biological Activities
Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl] exhibits several biological activities:
- Anti-inflammatory Effects Studies have shown that octadecanamide exhibits anti-inflammatory properties and has been investigated for its role in reducing the production of pro-inflammatory cytokines in various cell lines.
- Neuroprotective Properties Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have demonstrated its ability to enhance cell viability under stress conditions.
- Antimicrobial Activity Octadecanamide has been tested against various bacterial strains, showing notable inhibitory effects. Its mechanism involves disrupting bacterial cell membranes due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound is compared below with related amides and TRIS derivatives based on structural features, functional roles, and inferred properties.
Table 1: Comparative Analysis of Octadecanamide, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- and Analogous Compounds
Key Comparisons:
Structural Similarities to TRICINE :
- Both compounds share the TRIS-derived hydroxyethyl group, but Tricine retains a glycine residue, making it water-soluble and ideal for biochemical buffers. In contrast, the C18 chain in the target compound confers amphiphilicity, likely reducing aqueous solubility while enhancing lipid compatibility .
However, the hydroxyl group in N-Hydroxyoctanamide may enhance hydrogen bonding, which is less pronounced in the TRIS-modified derivative .
Branched vs. Linear Amides :
- Branched amides like Hexanamide, N,N'-1,6-hexanediylbis[2-ethyl- , exhibit altered steric and solubility profiles compared to the linear C18-TRIS derivative. Branched chains typically reduce crystallinity, enhancing compatibility with polymers or hydrophobic matrices .
Biochemical vs. Industrial Applications: While Tricine is widely used in protein electrophoresis and enzyme assays due to its buffering capacity, the target compound’s structure suggests niche roles in lipid bilayer studies, drug delivery systems, or nonionic surfactants .
Biological Activity
Octadecanamide, n-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- is a compound with significant biological activity, primarily studied for its potential applications in various fields such as pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C22H45NO4
- Molecular Weight : 373.6 g/mol
- CAS Number : 405277-44-3
The compound features a long hydrophobic chain typical of fatty amides, alongside hydroxymethyl groups that enhance its solubility and reactivity in biological systems.
The biological activity of octadecanamide is attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The hydroxyl groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their functions.
- Cell Membrane Interaction : The hydrophobic tail allows the compound to integrate into lipid membranes, influencing membrane fluidity and permeability.
- Signaling Pathways Modulation : Research indicates that octadecanamide may modulate signaling pathways associated with inflammation and pain response .
1. Anti-inflammatory Effects
Studies have shown that octadecanamide exhibits anti-inflammatory properties. It has been investigated for its role in reducing the production of pro-inflammatory cytokines in various cell lines.
2. Neuroprotective Properties
Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have demonstrated its ability to enhance cell viability under stress conditions.
3. Antimicrobial Activity
Octadecanamide has been tested against various bacterial strains, showing notable inhibitory effects. Its mechanism involves disrupting bacterial cell membranes due to its amphiphilic nature.
Case Studies
Applications in Research and Industry
The compound is being explored for various applications:
- Pharmaceutical Development : Potential use as an anti-inflammatory drug or neuroprotective agent.
- Biochemical Probes : Investigated for its utility in studying lipid interactions in biological membranes.
- Cosmetic Industry : Its emollient properties make it suitable for use in skin care formulations.
Q & A
Q. Critical Parameters :
- Temperature control to prevent side reactions (e.g., over-oxidation).
- Use of inert atmospheres (N₂/Ar) to avoid moisture interference.
How can structural characterization of this compound be performed to confirm its purity and functional groups?
Q. Basic Research Focus
- Spectroscopic Analysis :
- NMR : ¹H and ¹³C NMR to identify the hydrocarbon chain (δ 1.2–1.6 ppm for CH₂ groups) and hydroxyl/hydroxymethyl groups (δ 3.4–4.0 ppm) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch), ~1640 cm⁻¹ (C=O amide), and ~1050 cm⁻¹ (C–O from hydroxyl groups) .
- X-ray Crystallography : To resolve the 3D structure, as demonstrated for related metal complexes with similar ligands (e.g., Fe²⁺ coordination in ) .
Q. Basic Research Focus
- Solubility : Hydroxyl/hydroxymethyl groups enhance water solubility compared to non-polar amides, enabling use in aqueous reaction systems .
- Amphiphilic Behavior : The long hydrocarbon chain and polar groups allow integration into lipid membranes, influencing membrane fluidity in biological studies .
- Hydrogen Bonding : Facilitates interactions with proteins or nucleic acids, critical for biochemical applications .
How can researchers resolve contradictions in reported biological activities of this compound across studies?
Q. Advanced Research Focus
- Experimental Design :
- Comparative Studies : Benchmark against structurally similar amides (e.g., N-2-naphthalenyl derivatives in ) to isolate the impact of functional groups .
What advanced methodologies are used to study its interaction with lipid membranes?
Q. Advanced Research Focus
- Fluorescence Anisotropy : Track changes in membrane fluidity by incorporating fluorescent probes (e.g., DPH) .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s hydrocarbon chain and lipid bilayers to predict insertion depth .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to synthetic lipid vesicles .
Q. Advanced Research Focus
- Functional Group Comparison :
- Naphthalenyl Derivatives () : Enhanced π-π stacking for enzyme inhibition but lower solubility.
- Cyanoethyl Derivatives () : Higher reactivity in nucleophilic substitutions due to cyano groups .
- Application-Specific Selection :
- Membrane Studies : Prefer the target compound for its balanced amphiphilicity.
- Catalysis : Opt for cyanoethyl variants for redox-active applications .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Methodological Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., SOCl₂) .
- Waste Disposal : Neutralize acyl chloride byproducts with ice-cold sodium bicarbonate before disposal .
How can researchers optimize reaction yields for large-scale synthesis?
Q. Methodological Focus
- Process Parameters :
- Temperature : Maintain 0–5°C during acyl chloride formation to minimize side products.
- Solvent Choice : Use tetrahydrofuran (THF) for improved amine solubility .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amidation .
Q. Methodological Focus
- HPLC : Quantify purity using a C18 column with UV detection at 210 nm .
- Elemental Analysis : Verify C/H/N ratios to confirm molecular formula (C₂₃H₄₇N₃O₃) .
- DSC/TGA : Monitor melting points (~120–130°C) and thermal stability for quality control .
How can computational modeling predict the compound’s reactivity in novel reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
